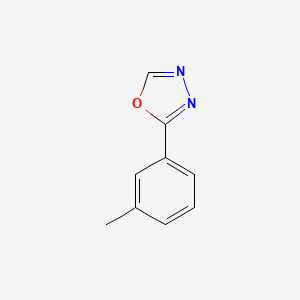

2-(3-Methylphenyl)-1,3,4-oxadiazole

Overview

Description

2-(3-Methylphenyl)-1,3,4-oxadiazole is a heterocyclic aromatic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The 3-methylphenyl group is attached to the second position of the oxadiazole ring. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often requiring catalysts or specific solvents.

Major Products:

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Hydrazine derivatives.

Substitution: Substituted oxadiazole compounds with various functional groups.

Scientific Research Applications

2-(3-Methylphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a pharmacophore in drug design and development.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that contribute to its biological activity.

Comparison with Similar Compounds

- 2-Phenyl-1,3,4-oxadiazole

- 2-(4-Methylphenyl)-1,3,4-oxadiazole

- 2-(3-Chlorophenyl)-1,3,4-oxadiazole

Comparison: 2-(3-Methylphenyl)-1,3,4-oxadiazole is unique due to the presence of the 3-methyl group, which can influence its chemical reactivity and biological activity. Compared to 2-phenyl-1,3,4-oxadiazole, the methyl group can enhance lipophilicity and potentially improve membrane permeability. The position of the methyl group also affects the electronic properties of the compound, making it distinct from other substituted oxadiazoles.

Biological Activity

2-(3-Methylphenyl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Anticancer Activity

The oxadiazole scaffold has been extensively studied for its potential as an anticancer agent. Various studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxic effects against multiple cancer cell lines.

Mechanism of Action:

- Inhibition of Enzymes and Growth Factors: The anticancer properties are attributed to the inhibition of key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .

- Induction of Apoptosis: Compounds containing the oxadiazole ring have been shown to increase the percentage of apoptotic cells in cancer models .

Case Studies:

- A study by Zhang et al. (2014) synthesized various oxadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives significantly increased apoptosis in these cell lines .

- Another investigation highlighted the effectiveness of oxadiazole derivatives in reducing tumor size in vivo using a DLA-induced solid tumor model .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity.

Activity Spectrum:

- Research indicates that oxadiazole derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing comparable or superior activity to standard antibiotics like gentamicin .

Mechanism:

The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival.

Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Variations in substituents on the oxadiazole ring can enhance binding affinity to biological targets and improve cytotoxicity .

Properties

IUPAC Name |

2-(3-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-8(5-7)9-11-10-6-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKXRBAYNRAFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.